6-(Methylamino)-2-phenylpyrimidine-4-carboxamide
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Overview
Description
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide typically involves the reaction of 2-phenylpyrimidine-4-carboxylic acid with methylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives at the methylamino group.
Scientific Research Applications
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-4-carboxamide
- 6-(Dimethylamino)-2-phenylpyrimidine-4-carboxamide
- 6-(Ethylamino)-2-phenylpyrimidine-4-carboxamide
Uniqueness
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.
The compound features a unique substitution pattern that enhances its biological activity. The methylamino group is particularly notable for increasing the compound's affinity for various molecular targets, positioning it as a valuable candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. It has been studied for its ability to inhibit specific protein kinases involved in tumor growth and proliferation.
Key Findings:
- Inhibition of EGFR : The compound has shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies report IC50 values in the low micromolar range, indicating strong potency compared to standard inhibitors like gefitinib .
- Cell Line Studies : In vitro studies demonstrate that the compound induces apoptosis in various cancer cell lines, including MiaPaCa2 and HepG2, with IC50 values ranging from 1.32 μM to 5.89 μM .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MiaPaCa2 | 1.32 | Apoptosis induction |
HepG2 | 0.28 | EGFR inhibition |
A431 | 2.06 | EGFR mutation inhibition |
Antiviral and Antibacterial Activity
The compound has also been explored for its antiviral and antibacterial properties. Preliminary studies suggest efficacy against various pathogens, although detailed mechanisms remain under investigation.
- Antiviral Action : It has been noted to exhibit activity against viral replication, potentially through inhibition of viral enzymes.
- Antibacterial Effects : The compound's structure allows it to interfere with bacterial growth by targeting specific metabolic pathways.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and receptors:
- Enzyme Inhibition : The compound binds to active sites on target enzymes, blocking substrate access and disrupting metabolic pathways.
- Receptor Modulation : It interacts with receptors such as EGFR, leading to downstream effects that inhibit cell proliferation and induce apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the chemical structure affect biological activity. Modifications at specific positions on the pyrimidine ring can enhance or diminish potency:
- Substituents : Electron-donating groups at the 2-position of the pyrimidine significantly increase anti-inflammatory and anticancer activity .
- Analog Studies : Comparison with analogs such as 6-(Dimethylamino)-2-phenylpyrimidine-4-carboxamide reveals that slight changes can lead to substantial differences in efficacy.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Clinical Trials : Ongoing trials are evaluating its effectiveness in combination therapies for resistant cancer types.
- Preclinical Models : Animal models have demonstrated tumor regression with minimal toxicity when treated with this compound at optimized dosages.
Properties
IUPAC Name |
6-(methylamino)-2-phenylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-14-10-7-9(11(13)17)15-12(16-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOGBIWUIWFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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